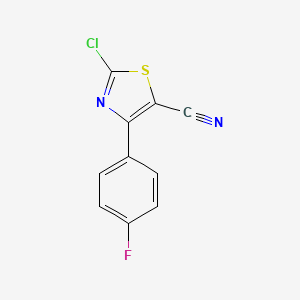

2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile

描述

2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile (CAS: 1628265-17-7) is a fluorinated thiazole derivative with a molecular weight of 238.67 g/mol. This compound features a thiazole core substituted with a chlorine atom at position 2, a 4-fluorophenyl group at position 4, and a nitrile group at position 3. It is synthesized via multi-step organic reactions, typically involving condensation and halogenation steps, and is commercially available with a purity exceeding 97% . Its structural rigidity and electron-withdrawing substituents make it a valuable intermediate in medicinal chemistry and materials science, particularly in the development of kinase inhibitors and agrochemicals.

属性

IUPAC Name |

2-chloro-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClFN2S/c11-10-14-9(8(5-13)15-10)6-1-3-7(12)4-2-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVHHPRMBURQQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SC(=N2)Cl)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClFN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile typically involves the reaction of 4-fluoroaniline with carbon disulfide and chloroacetyl chloride, followed by cyclization and chlorination steps. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反应分析

2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

Cyclization Reactions: It can form cyclic compounds through intramolecular reactions.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Anticancer Activity

The compound has been evaluated for its anticancer properties. Studies have shown that derivatives of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. For instance, a study identified specific thiazole derivatives with IC50 values indicating potent activity against MCF-7 cells, suggesting their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that it demonstrates activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, synthesized derivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Escherichia coli | 250 | Effective |

| Staphylococcus aureus | 200 | Effective |

Synthesis of Novel Compounds

The synthesis of novel compounds based on this compound has been widely reported. These derivatives often exhibit enhanced biological activities compared to the parent compound. For instance, the synthesis of Schiff bases using this thiazole derivative resulted in compounds with improved antimicrobial properties .

Case Study: Anticancer Derivatives

A recent study synthesized a series of thiazole-based compounds, including derivatives of this compound, which were tested for anticancer activity. The study found that certain modifications to the thiazole ring significantly enhanced cytotoxicity against breast cancer cells while maintaining low toxicity towards normal cells .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of synthesized derivatives against various pathogens. The results demonstrated that some derivatives had MIC values lower than those of commonly used antifungal agents like fluconazole, highlighting their potential as new therapeutic agents for treating infections caused by resistant strains .

作用机制

The mechanism of action of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, leading to the inhibition of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

相似化合物的比较

Key Observations:

- Substituent Effects : The presence of electron-withdrawing groups (e.g., Cl, CN) in the thiazole core enhances stability and reactivity. For instance, the difluoromethyl group in 2-(4-chlorophenyl)-5-(difluoromethyl)thiazole increases lipophilicity, favoring agrochemical applications .

- Crystallography: Compounds with bulky substituents, such as the pyrazole-triazol hybrid in 4-(4-fluorophenyl)-2-(pyrazol-triazol)thiazole, adopt non-planar conformations and crystallize in triclinic systems (space group P-1) . In contrast, simpler derivatives like this compound exhibit planar geometries.

- Synthetic Yields: Derivatives with complex hybrid structures (e.g., pyrimidine-thiazole) often exhibit lower yields (e.g., 18% for 2-((3-hydroxyphenyl)amino)-4-(thiazol)pyrimidine) compared to straightforward halogenation or condensation reactions .

Functional and Application-Based Comparisons

- Pharmaceutical Potential: this compound’s nitrile group facilitates interactions with biological targets, making it a candidate for kinase inhibitor development.

- Agrochemical Utility : The difluoromethyl derivative outperforms the parent compound in pest control due to improved membrane permeability.

- Material Science : Benzothiazole-thiophene hybrids exhibit extended π-conjugation, suggesting utility in organic electronics, whereas this compound’s simpler structure is less explored in this domain.

生物活性

2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile is a heterocyclic organic compound characterized by its thiazole ring structure, which incorporates chlorine and fluorine substituents. This unique structure contributes to its significant biological activities, making it a subject of interest in pharmacological research. The compound's potential applications span various fields, including antimicrobial and antiviral drug development.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-amino-2-chloro-5-fluorobenzoic acid with thionyl chloride, followed by treatment with sodium cyanide. Purification is often achieved through column chromatography, and characterization is conducted using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

1. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent, with studies indicating its ability to inhibit specific enzymes associated with bacterial growth. Its unique structural features allow it to interact effectively with biological targets, making it a candidate for further pharmacological studies.

2. Antiviral Activity

The phenylthiazole ring system has been identified as a valuable template for the design of antiviral agents targeting flaviviruses. Compounds similar to this compound have demonstrated significant inhibitory activity against viral replication in cellular assays. For instance, structural modifications have led to derivatives with improved selectivity and metabolic stability, enhancing their potential as antiviral drugs .

3. Anticancer Potential

Recent studies have explored the anticancer activity of thiazole derivatives, including those related to this compound. These compounds have been evaluated for their cytotoxic effects on various cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of the chlorine atom at the C2 position and the fluorinated phenyl group significantly influence its interaction with biological macromolecules.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-4-(phenyl)thiazole | Similar thiazole ring | Lacks fluorine substitution |

| 4-(4-Fluorophenyl)thiazole | Thiazole ring with fluorinated phenyl | Does not contain a chloro group |

| 2-Amino-4-(4-fluorophenyl)thiazole | Amino group instead of carbonitrile | Enhanced biological activity due to amino group |

| 2-Bromo-4-(4-fluorophenyl)thiazole | Bromine substitution | Different halogen may alter reactivity |

Case Studies

A series of studies have highlighted the effectiveness of thiazole derivatives in various biological assays:

- Antiviral Activity : In a study evaluating thiazole derivatives against yellow fever virus, compounds exhibiting over 50% inhibition at concentrations as low as 50 μM were identified as active .

- Anticancer Studies : Thiazole derivatives were tested against human leukemia cell lines (CEM-13, MT-4), revealing cytotoxic effects greater than standard treatments like doxorubicin .

- Mechanistic Insights : Interaction studies have shown that these compounds can engage with proteins and nucleic acids, elucidating their mechanisms of action and therapeutic potential.

常见问题

Q. What are the optimal reaction conditions for synthesizing 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile?

Methodological Answer: The synthesis typically involves cyclocondensation of appropriately substituted precursors. For example, thiazole formation can be achieved using thionyl chloride (SOCl₂) as a chlorinating agent in benzene under reflux (4–6 hours) with dimethylformamide (DMF) as a catalyst. Post-reaction, excess solvent is distilled off, leaving the crude product, which is purified via recrystallization or column chromatography . Key parameters include:

- Solvent : Benzene or N-methylacetamide.

- Temperature : Reflux conditions (80–100°C).

- Catalyst : 0.5–1% DMF accelerates acyl chloride formation.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm for fluorophenyl) and thiazole ring carbons (δ 150–160 ppm for C-5 carbonitrile).

- IR : Stretching vibrations for C≡N (~2220 cm⁻¹) and C-Cl (~750 cm⁻¹).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (C₁₀H₅ClFN₂S: 238.6 g/mol). Cross-validate with synthetic intermediates to resolve ambiguities .

Q. What purification methods are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water or dichloromethane/hexane mixtures.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent. Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane).

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for high-purity isolates (>95%) .

Advanced Research Questions

Q. How can computational methods (DFT) predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- Frontier Molecular Orbitals : HOMO-LUMO gaps to assess reactivity (e.g., electron-withdrawing CN/Cl groups lower LUMO energy).

- Electrostatic Potential Maps : Identify electrophilic/nucleophilic sites (e.g., fluorophenyl ring as electron-deficient).

- Vibrational Frequencies : Compare computed IR spectra with experimental data to validate tautomerism or polymorphism .

Q. What crystallographic strategies resolve structural ambiguities in thiazole derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (acetone/ethanol). Resolve bond lengths/angles (e.g., C-Cl: ~1.72 Å, C-F: ~1.34 Å).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking between fluorophenyl groups).

- Twinning/Disorder Modeling : Refine data with SHELXL to address overlapping electron densities .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

Methodological Answer:

- SAR Studies : Synthesize analogs (e.g., replacing Cl with Br or varying fluorophenyl position).

- In Vitro Assays : Test against target enzymes (e.g., kinase inhibition) using fluorescence polarization.

- Docking Simulations (AutoDock Vina) : Correlate activity with binding affinity to active sites (e.g., halogen bonds enhancing inhibitor potency) .

Q. How can contradictory spectroscopic and computational data be reconciled?

Methodological Answer:

- Error Analysis : Check for solvent effects in NMR (e.g., DMSO-d₆ vs. CDCl₃) or basis set limitations in DFT.

- Experimental Replication : Repeat synthesis/purification to rule out impurities.

- Hybrid Methods : Combine XRD (for solid-state structure) and NMR (solution-state) to assess conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。